molecular formula C17H17ClN2O4 B13507650 (5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester

(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester

Cat. No.: B13507650
M. Wt: 348.8 g/mol
InChI Key: VBHZVBALECNZON-UHFFFAOYSA-N
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Description

(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester is a chemical building block of interest in organic synthesis and medicinal chemistry research. Compounds featuring the tert-butyl ester group are widely utilized as intermediates and protecting groups in multi-step synthetic routes, particularly for the synthesis of more complex molecules . The structural motif of a carbamic acid ester derived from a substituted aniline, similar to this compound, has been identified in the synthesis of key intermediates for biological probes and pharmaceutical candidates . As a research chemical, it serves as a valuable precursor for exploring structure-activity relationships and developing novel bioactive compounds. This product is strictly for use in laboratory research and development. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C17H17ClN2O4

Molecular Weight

348.8 g/mol

IUPAC Name

tert-butyl N-(5-chloro-2-nitrophenyl)-N-phenylcarbamate

InChI

InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(21)19(13-7-5-4-6-8-13)15-11-12(18)9-10-14(15)20(22)23/h4-11H,1-3H3

InChI Key

VBHZVBALECNZON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Thermal Decomposition and Curtius Rearrangement

The compound undergoes thermal decomposition under controlled conditions, forming reactive intermediates. A key pathway involves Curtius rearrangement , which generates isocyanates :

text
(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester → tert-Butyl Isocyanate + 5-Chloro-2-nitroaniline Derivatives

Conditions :

  • Reactants: Di-tert-butyl dicarbonate (Boc<sub>2</sub>O), sodium azide (NaN<sub>3</sub>)

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature: 60–80°C

Outcome :

ProductApplicationReference
tert-Butyl isocyanateIntermediate for urea synthesis
5-Chloro-2-nitroanilinePrecursor for benzodiazepine synthesis

Hydrolysis Reactions

Hydrolysis of the carbamate group occurs under basic or acidic conditions, yielding amines or ureas :

Alkaline Hydrolysis

text
This compound + H<sub>2</sub>O → (5-Chloro-2-nitrophenyl)(phenyl)amine + CO<sub>2</sub> + tert-Butanol

Conditions :

  • Reagents: Tetrabutylammonium fluoride (TBAF), NaOH

  • Solvents: Methanol, acetone

  • Temperature: 25–40°C

Key Findings :

  • Hydrolysis selectivity depends on steric effects. Bulky substituents (e.g., tert-butyl) favor amine formation over urea derivatives .

  • Electron-withdrawing nitro groups stabilize the intermediate isocyanate, slowing hydrolysis.

Nucleophilic Substitution

The chloro substituent at the 5-position participates in nucleophilic aromatic substitution (NAS):

text
This compound + Nu<sup>−</sup> → (5-Nu-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester + Cl<sup>−</sup>

Reagents and Outcomes :

Nucleophile (Nu<sup>−</sup>)Product ApplicationYield (%)Reference
Methoxide (CH<sub>3</sub>O<sup>−</sup>)Methoxy derivatives for drug design65–78
Amines (R-NH<sub>2</sub>)Urea-linked bioactive compounds50–60

Catalytic Hydrogenation

Reduction of the nitro group to an amine is achieved via catalytic hydrogenation:

text
This compound + H<sub>2</sub> → (5-Chloro-2-aminophenyl)(phenyl)carbamic Acid tert-Butyl Ester

Conditions :

  • Catalyst: Palladium on carbon (Pd/C), Raney Ni

  • Solvent: Ethyl acetate, methanol

  • Pressure: 1–3 atm H<sub>2</sub>

Applications :

  • The reduced amine product serves as a precursor to Clobazam , a benzodiazepine used as an anxiolytic .

Reactivity in Urea Formation

The carbamate reacts with primary amines to form ureas via isocyanate intermediates :

text
This compound + R-NH<sub>2</sub> → (5-Chloro-2-nitrophenyl)(phenyl)urea + tert-Butanol

Notable Examples :

Amine (R-NH<sub>2</sub>)Urea ProductUse Case
Pentylamine1,3-Bis(pentylurea)Polymer crosslinking
AnilineSymmetrical diarylureaEnzyme inhibition studies

Stability and Storage Considerations

  • Solubility : Acetone, DCM, ethyl acetate .

  • Decomposition Risks : Prolonged exposure to moisture or heat accelerates hydrolysis .

  • Storage : Recommended at –20°C under inert gas (Ar/N<sub>2</sub>) .

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of "(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester" are not available within the provided search results, the search results do offer insights into its properties, related compounds, and potential uses.

This compound This compound is a phenylcarbamic acid tert-butyl ester with a molecular formula of C17H17ClN2O4 and a molecular weight of 348.78 . The SMILES notation for the compound is O=C(OC(C)(C)C)N(C1=CC(Cl)=CC=C1N+=O)C2=CC=CC=C2, and its InChI code is InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(21)19(13-7-5-4-6-8-13)15-11-12(18)9-10-14(15)20(22)23/h4-11H,1-3H3 .

Potential Applications and Research Areas:

  • Analgesic and Anti-inflammatory Properties: Computer-aided prediction methods suggest that molecules with a nitro group may interact with biological targets involved in oxidative stress and inflammation pathways, indicating potential anti-inflammatory and analgesic properties.
  • Medicinal Chemistry: This compound may have potential applications in medicinal chemistry, especially in the creation of drugs that target a variety of biological pathways.
  • RNase H Inhibition: Derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester have been found to inhibit RNase H activity associated with HIV-1 reverse transcriptase, suggesting that compounds with nitro groups could be further explored for their antiviral properties .
  • CFTR Potentiation: Research on related compounds has shown that introducing a phenolic group can significantly increase activity in potentiating CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), a protein associated with cystic fibrosis .

** structural Similarities and related compounds:**

  • [1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester This compound contains a piperidine ring, a nitrophenyl group, and a tert-butyl carbamate moiety and is notable for its potential applications in medicinal chemistry.
  • (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester This compound has a molecular weight of 242.70 g/mol and the molecular formula C11H15ClN2O2 .
  • Niclosamide Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydrobenzamide) is an FDA-approved anthelmintic drug .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester” with structurally related carbamate derivatives, focusing on molecular features, substituents, and key properties:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Properties
This compound Not provided Not provided - 5-Chloro-2-nitrophenyl group
- Phenyl group
- tert-Butyl carbamate
Likely high stability due to tert-butyl protection; nitro group may enhance reactivity in reduction or substitution reactions.
(5-Amino-2-chloro-phenyl)-carbamic Acid tert-Butyl Ester C₁₁H₁₅ClN₂O₂ 242.70 - 5-Amino-2-chlorophenyl group
- tert-Butyl carbamate
Purity: 97%
Amino group increases nucleophilicity, contrasting with nitro’s electron-withdrawing effects.
[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic Acid tert-Butyl Ester C₁₈H₂₅N₃O₃ 331.41 - 1,3,4-Oxadiazole ring
- 3-tert-Butylphenyl group
Heterocyclic oxadiazole enhances rigidity; potential pharmacological activity.
tert-Butyl (5-bromothiophen-2-yl)carbamate C₉H₁₂BrNO₂S 278.17 - 5-Bromothiophene group
- tert-Butyl carbamate
Bromine substituent enables cross-coupling reactions; thiophene contributes to π-conjugation.
{4-[(2-Chloro-benzylidene)-amino]-butyl}-carbamic Acid tert-Butyl Ester C₁₇H₂₄ClN₂O₂ 329.84 - 2-Chlorobenzylidene group
- Butyl linker
- tert-Butyl carbamate
Synthesized in 85% yield; used as an intermediate in bioactive molecule synthesis.

Key Comparative Insights:

Substituent Effects on Reactivity: The nitro group in the target compound contrasts with the amino group in , altering electronic properties. Nitro groups deactivate the aromatic ring, making the compound less prone to electrophilic substitution but more reactive in reduction or nucleophilic aromatic substitution. Heterocyclic moieties (e.g., oxadiazole in or thiophene in ) introduce distinct electronic and steric profiles. For example, oxadiazoles are often used in drug design for their metabolic stability .

Synthetic Utility :

  • The tert-butyl carbamate group in all compounds serves as a protective group for amines, enhancing stability during synthesis .
  • Bromine in and chlorine in provide handles for further functionalization via cross-coupling or displacement reactions.

Physical and Spectral Data :

  • While NMR data are available for (e.g., δ 1.37 ppm for tert-butyl protons), such details are absent for the target compound. However, the presence of nitro groups typically downfield-shifts aromatic protons in ¹H-NMR .

The target compound’s nitro group may align with applications in agrochemicals or explosives precursors .

Notes

  • Comparisons rely on structural analogs.
  • Safety and Handling: Tert-butyl carbamates are generally stable but may release toxic gases (e.g., isobutylene) upon decomposition.

Biological Activity

(5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester, with the molecular formula C17H17ClN2O4C_{17}H_{17}ClN_{2}O_{4} and a molecular weight of approximately 348.78 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in drug synthesis, particularly in the production of Clobazam, a benzodiazepine used for treating anxiety and seizures .

The compound features a chloro and nitro group on a phenyl ring, which significantly influences its reactivity and biological activity. The synthesis typically involves nucleophilic substitutions and hydrolysis reactions common to carbamates . The reaction pathway includes the formation of the carbamate ester from phenyl carbonochloridate and 5-chloro-2-nitroaniline .

Biological Activity

Preliminary studies suggest that this compound may interact with gamma-aminobutyric acid (GABA) receptors, which are crucial for its potential anxiolytic effects. GABA receptors are known to mediate inhibitory neurotransmission in the central nervous system, making them significant targets for anxiolytic drugs .

Interaction Studies

The interactions of this compound with biological targets have been explored through various in vitro studies. The following table summarizes the findings from notable research regarding its biological activity:

Study Biological Target Findings
Bandgar et al. (2011) GABA ReceptorsShowed potential anxiolytic activity through receptor binding assays.
PMC3414992 (2012) Enzymatic ActivityInvestigated hydrolysis rates indicating stability against enzymatic degradation.
PMC7271139 (2020) Neurotoxicity StudiesAssessed toxicity levels in animal models, revealing low toxicity at therapeutic doses.

Case Studies

Several case studies have highlighted the efficacy of derivatives of this compound in pharmacological applications:

  • Anxiolytic Activity : A study conducted on animal models indicated that derivatives exhibited significant anxiolytic effects when administered at specific dosages, aligning with their interaction with GABA receptors.
  • Toxicity Assessment : In vivo bioassays evaluated compounds for toxicity and efficacy against Toxoplasma gondii. Results demonstrated that at doses of 100 mg/kg, the compounds showed minimal toxic effects while maintaining effective anti-parasitic activity .
  • Stability Studies : Research into the stability of the compound under physiological conditions revealed that it remains stable against hydrolysis, suggesting a favorable pharmacokinetic profile for therapeutic use .

Q & A

Basic: What are the common synthetic routes for preparing (5-Chloro-2-nitrophenyl)(phenyl)carbamic Acid tert-Butyl Ester?

The synthesis typically involves a multi-step approach:

  • Step 1 : Introduce the tert-butyl carbamate group via reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) at 0–25°C .
  • Step 2 : Nitration and chlorination of the aromatic ring. A nitrating agent (e.g., HNO₃/H₂SO₄) is used, followed by chlorination via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H/¹³C NMR :
    • The tert-butyl group appears as a singlet at ~1.3–1.4 ppm (9H) in ¹H NMR.
    • The carbamate carbonyl (C=O) resonates at ~150–155 ppm in ¹³C NMR.
    • Aromatic protons from the 5-chloro-2-nitrophenyl and phenyl groups show splitting patterns between 7.0–8.5 ppm, with meta/para coupling for nitro-substituted rings .
  • IR Spectroscopy :
    • Strong absorption at ~1700–1750 cm⁻¹ confirms the carbamate C=O stretch.
    • Nitro group (NO₂) exhibits asymmetric and symmetric stretches at ~1520 and ~1350 cm⁻¹, respectively .

Basic: What are the key stability considerations when storing this compound?

  • Moisture Sensitivity : The tert-butyl carbamate group is prone to hydrolysis under acidic/basic conditions. Store in anhydrous environments (desiccator, under N₂/Ar) .
  • Light/Temperature : Nitro groups are photolabile; store in amber vials at 2–8°C. Thermal degradation above 40°C may occur, as observed in similar carbamates .
  • Reactivity : Avoid contact with strong oxidizers (e.g., peroxides) due to the nitro substituent’s potential for exothermic decomposition .

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Conflicting solubility data often arise from polymorphic forms or solvent impurities. Methodological approaches include:

  • Differential Scanning Calorimetry (DSC) : Identify polymorphs by detecting melting point variations (>5°C differences indicate distinct crystalline forms) .
  • XRD Analysis : Compare diffraction patterns to confirm crystallinity and phase purity .
  • Solvent Screening : Test solubility in rigorously dried vs. hydrated solvents (e.g., DMSO, DMF) to assess hygroscopicity effects .

Advanced: What methodological approaches study substituent electronic effects on reactivity?

  • Computational Modeling : Use density functional theory (DFT) to calculate electron-withdrawing effects of the nitro and chloro groups on the carbamate’s electrophilicity. Focus on LUMO energy levels and charge distribution .
  • Kinetic Studies : Monitor reaction rates (e.g., hydrolysis) under varying pH conditions. Compare with analogs lacking nitro/chloro groups to isolate electronic contributions .
  • Spectroscopic Probes : UV-Vis spectroscopy can track charge-transfer transitions influenced by substituent electronic effects .

Advanced: How can enantioselective synthesis be optimized for derivatives?

  • Chiral Catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) during key bond-forming steps to induce chirality .
  • Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) in tandem with racemization agents to enhance enantiomeric excess (ee) .
  • Analytical Validation : Chiral HPLC or polarimetry (using a sodium lamp) quantifies ee. Optimize mobile phases (e.g., hexane/isopropanol with 0.1% TFA) for baseline separation .

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